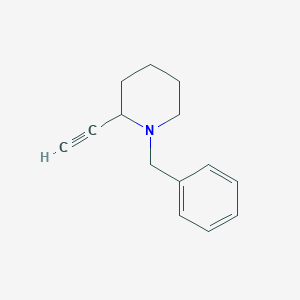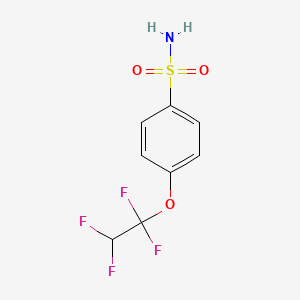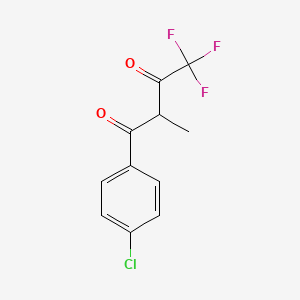
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorophenyl group, trifluoromethyl group, and a butane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and acetone under acidic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases. It is studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The chlorophenyl group contributes to the compound’s binding affinity and specificity.
類似化合物との比較
1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one: Similar structure but lacks the dione moiety.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: Contains a shorter carbon chain and different functional groups.
4-Chlorophenyl trifluoromethyl ketone: Similar functional groups but different overall structure.
Uniqueness: 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is unique due to the presence of both the trifluoromethyl and dione moieties, which confer distinct chemical and biological properties
特性
分子式 |
C11H8ClF3O2 |
|---|---|
分子量 |
264.63 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H8ClF3O2/c1-6(10(17)11(13,14)15)9(16)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChIキー |
GHPZRCWCIXXAEW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


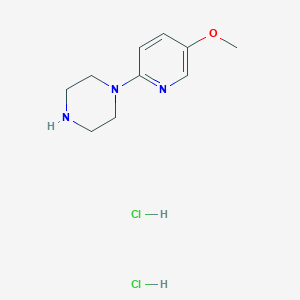
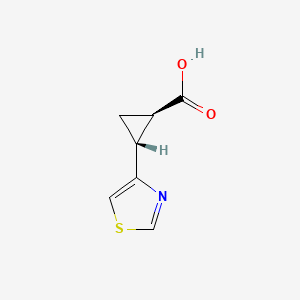
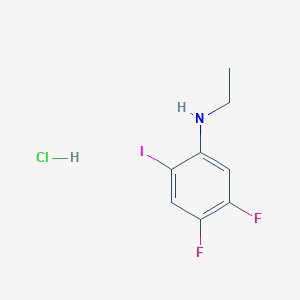

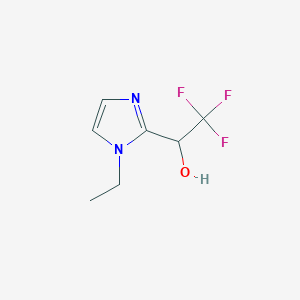
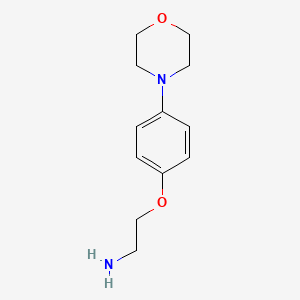
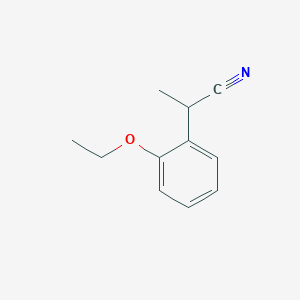
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
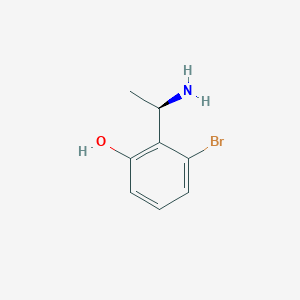
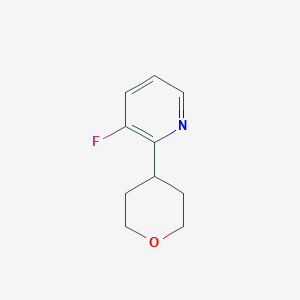
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)
